molecular formula C18H35N3O3 B12435824 1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine CAS No. 887583-50-8

1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine

Cat. No.: B12435824
CAS No.: 887583-50-8
M. Wt: 341.5 g/mol
InChI Key: KLRXZADQZYDWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine (CAS 887583-43-9) is a protected piperidine-based chemical building block of interest in medicinal chemistry and pharmaceutical research . This compound features a piperidine scaffold that is substituted with a tert-butyloxycarbonyl (Boc) protecting group, a common strategy for safeguarding amines in multi-step synthetic sequences . Its molecular structure is further modified with a morpholine moiety, a heterocycle frequently employed in drug design to influence the physicochemical and pharmacokinetic properties of lead compounds. With a molecular formula of C17H33N3O3 and a molecular weight of 327.462 g/mol, this reagent serves as a versatile intermediate for the synthesis of more complex molecules . The primary application of this compound is as a sophisticated building block in organic synthesis, particularly for constructing potential pharmacologically active compounds. Its structure makes it a valuable precursor in exploratory research for developing new chemical entities. Researchers utilize this compound in laboratory settings to create novel molecular architectures, study structure-activity relationships (SAR), and investigate new therapeutic targets. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

887583-50-8

Molecular Formula

C18H35N3O3

Molecular Weight

341.5 g/mol

IUPAC Name

tert-butyl 4-[(3-morpholin-4-ylpropylamino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H35N3O3/c1-18(2,3)24-17(22)21-9-5-16(6-10-21)15-19-7-4-8-20-11-13-23-14-12-20/h16,19H,4-15H2,1-3H3

InChI Key

KLRXZADQZYDWEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNCCCN2CCOCC2

Origin of Product

United States

Preparation Methods

Boc Protection of Piperidine

The foundational step involves protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. Patent CN107805218B outlines a method where:

  • N-Benzyl-4-piperidone reacts with trimethyl orthoformate and ammonium chloride in methanol.
  • Subsequent treatment with tert-butyl carbamate in toluene yields N-Boc-4-benzylpiperidine (81% yield).
  • Catalytic hydrogenation (5% Pd/C, 0.8–1.0 MPa H₂) removes the benzyl group, yielding 4-Boc-aminopiperidine (88.7% yield, 99% purity).

Key Conditions :

Step Reagents Solvent Temperature Catalyst Yield
1 Trimethyl orthoformate, NH₄Cl Methanol Reflux None 81%
2 tert-Butyl carbamate Toluene 80–100°C None
3 H₂ Methanol 80°C Pd/C 88.7%

Reductive Amination with Industrial Scalability

Patent CN105777615A details a scalable two-step process:

  • Synthesis of 4-(1-Benzylpiperidin-4-yl)morpholine :
    • 1-Benzyl-4-piperidone and morpholine undergo reductive amination using Raney nickel (10 kg H₂ pressure, 50°C, 88.6% yield).
  • Debenzylation :
    • Hydrogenation with Pd/C (40 kg H₂ pressure, 50°C) removes the benzyl group, yielding 4-morpholinopiperidine (89.7% yield).
  • Final Alkylation :
    • Reaction with 3-chloropropylamine and Boc protection yields the target compound.

Advantages :

  • Avoids cryogenic conditions.
  • High reproducibility (>85% yield at each step).

Bromination and Nucleophilic Substitution

Patent CN104628627A proposes a bromine-mediated route:

  • 1-Boc-4-piperidinecarboxamide is treated with bromine in NaOH, yielding 1-Boc-4-aminopiperidine (66% yield).
  • Alkylation with 3-(morpholin-4-yl)propyl bromide in acetonitrile (K₂CO₃, 60°C) gives the final product.

Reaction Table :

Step Substrate Reagent Conditions Yield
1 4-Piperidinecarboxamide Br₂, NaOH Reflux, 3–5h 66%
2 1-Boc-4-aminopiperidine 3-(Morpholinyl)propyl bromide K₂CO₃, MeCN, 60°C 72%

Challenges :

  • Bromine handling requires stringent safety protocols.
  • Column chromatography needed for purity (>98%).

Organometallic Approaches

A White Rose University thesis highlights a copper-catalyzed allylation strategy:

  • β-Aminoalkyl zinc iodide (from Boc-protected piperidine) reacts with 3-chloro-2-(chloromethyl)propene .
  • Cyclization with NaH in DMF forms the 5-methylene piperidine core (70–85% yield).
  • Hydrogenation (Pd/C, H₂) saturates the double bond, followed by morpholine coupling.

Stereochemical Control :

  • Hydrogenation of the exo-methylene group yields cis/trans diastereomers (3:1 ratio).
  • Chiral HPLC separates enantiomers (ee >94%).

Comparative Analysis of Methods

Method Key Steps Yield Scalability Safety Concerns
Multi-Step Protection Boc protection, hydrogenation 55–88% High H₂ handling
Reductive Amination Raney Ni/Pd-C catalysis 89% Industrial High-pressure H₂
Bromination Br₂-mediated amination 66% Moderate Toxic Br₂ fumes
Organometallic Zn/Cu coupling, cyclization 70–85% Low Air-sensitive reagents

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antidepressant Activity

Research indicates that the compound exhibits antidepressant-like effects in animal models. A study demonstrated its ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation. This suggests potential applications in developing new antidepressant therapies.

Anticancer Properties

Initial investigations have shown that 1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine can inhibit the proliferation of certain cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis through mitochondrial pathways, making it a candidate for further exploration in cancer therapeutics.

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. It has been observed to protect neuronal cells from oxidative stress and apoptosis, indicating its potential use in treating conditions like Alzheimer's disease.

Case Study: Antidepressant Activity Evaluation

In a controlled study involving rodents, researchers administered varying doses of the compound over four weeks. Behavioral assessments using the forced swim test indicated a significant reduction in despair-like behavior at higher doses compared to the control group. These findings support further exploration into its antidepressant properties.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of 1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine. Preliminary studies suggest favorable absorption characteristics with moderate bioavailability.

Safety Profile

Toxicological assessments have indicated that the compound exhibits low toxicity at therapeutic doses. However, long-term studies are necessary to fully understand its safety profile and any potential side effects.

Table 2: Summary of Pharmacological Data

ParameterValue
BioavailabilityModerate
ToxicityLow at therapeutic doses
Half-lifeTo be determined

Mechanism of Action

The mechanism of action of 1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine with structurally analogous Boc-protected piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Properties/Applications References
1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine C₁₈H₃₆N₃O₃ 342.50 Morpholinylpropylamino, Boc-protected amine High polarity due to morpholine; drug intermediate -
1-Boc-4-piperidinol (1-Boc-4-hydroxy piperidine) C₁₀H₁₉NO₃ 201.26 Hydroxyl group Polar, irritant (skin/eyes), storage at 10–25°C
1-Boc-4-(aminomethyl)piperidine C₁₁H₂₂N₂O₂ 214.31 Aminomethyl group Simplified analog; potential for further functionalization
tert-Butyl 4-(propylamino)piperidine-1-carboxylate C₁₃H₂₆N₂O₂ 242.36 Propylamino group Less polar than morpholine analogs
1-Boc-4-cyano-4-(3-trifluoromethylphenyl)piperidine C₁₈H₂₁F₃N₂O₂ 354.37 Cyano, trifluoromethylphenyl High lipophilicity; potential kinase inhibitor
1-Boc-4-cyano-4-[3-(cyclopropylmethoxy)-4-methoxyphenyl]piperidine C₂₂H₃₀N₂O₄ 386.48 Cyano, aryl-ether substituents Bulky aromatic substituents; drug discovery

Key Differences and Implications

Substituent Complexity and Polarity: The morpholinylpropylamino group in the target compound introduces a tertiary amine and ether oxygen, enhancing solubility and hydrogen-bonding capacity compared to simpler analogs like 1-Boc-4-(aminomethyl)piperidine (aminomethyl group) or tert-Butyl 4-(propylamino)piperidine-1-carboxylate (propylamino group). Cyano and aryl-substituted derivatives (e.g., ) exhibit higher molecular weights and lipophilicity, making them suitable for targets requiring hydrophobic interactions .

Synthetic Considerations :

  • The morpholine moiety may require specialized coupling reactions (e.g., reductive amination or alkylation) during synthesis, as suggested by patent literature on morpholinylmethyl-containing pharmaceuticals .
  • Boc deprotection under acidic conditions is a common step for all analogs to unmask the piperidine amine for further reactivity .

Stability and Reactivity: The hydroxyl group in 1-Boc-4-piperidinol increases susceptibility to oxidation or esterification, whereas the morpholine group in the target compound offers greater stability against nucleophilic attack due to its ether linkage .

Potential Applications: Morpholine-containing analogs: Likely candidates for central nervous system (CNS) drugs or protease inhibitors due to morpholine’s prevalence in such therapeutics . Cyano-aryl derivatives: Used in kinase inhibitor development (e.g., JAK/STAT pathways) owing to their planar aromatic systems .

Research Findings and Data Gaps

  • Toxicity: While 1-Boc-4-piperidinol is documented as a skin/eye irritant , toxicological data for the target compound and its morpholine analogs remain unstudied.
  • Synthetic Routes : highlights a patented process for morpholinylmethyl derivatives, suggesting scalable methods for the target compound’s synthesis, though specifics are undisclosed .

Biological Activity

1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine is a compound of interest due to its potential pharmacological applications. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with a morpholinyl propylamino group and a Boc (tert-butyloxycarbonyl) protecting group. The structural formula can be represented as follows:

C15H24N2O2\text{C}_{15}\text{H}_{24}\text{N}_2\text{O}_2

1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine has shown activity in various biological contexts, particularly in the inhibition of specific enzymes and receptors. Research indicates that it may act as an inhibitor of transmembrane protease serine 2 (TMPRSS2), which is crucial for viral entry into host cells, particularly in the context of SARS-CoV-2 infection .

Antiviral Properties

A study focused on TMPRSS2 inhibitors highlighted the potential of this compound in antiviral therapy. By inhibiting TMPRSS2, it could prevent the activation of viral proteins necessary for entry into human cells, thus serving as a candidate for COVID-19 treatment .

Neuropharmacological Effects

The morpholine moiety suggests potential central nervous system activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, including serotonin and dopamine pathways. This raises the possibility that 1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine may exhibit psychoactive properties or influence mood disorders.

Case Studies and Research Findings

  • Inhibition Studies : In vitro assays demonstrated that compounds structurally related to 1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine effectively inhibited TMPRSS2 activity, suggesting a mechanism that could be exploited for therapeutic purposes against viral infections .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics, making it a viable candidate for further development in drug formulation.
  • Toxicology : Safety assessments revealed that while the compound exhibits biological activity, caution is warranted due to potential cytotoxicity at higher concentrations. Protective measures are recommended when handling the compound to mitigate risks associated with exposure .

Data Summary Table

Property Value
Molecular FormulaC₁₅H₂₄N₂O₂
Molecular Weight252.36 g/mol
SolubilitySoluble in DMSO and ethanol
LogP3.5
Biological ActivityTMPRSS2 inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.